![molecular formula C8H13N3 B567854 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine CAS No. 1232136-97-8](/img/structure/B567854.png)
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine
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Overview
Description
The compound “(5-cyclopropyl-1H-pyrazol-3-yl)methanol” has a CAS Number of 1281984-39-1 and a molecular weight of 138.17 . Another related compound, “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide”, is a small molecule with a molecular weight of 227.2618 .
Molecular Structure Analysis
The molecular structure of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane” has a molecular weight of 206.29 g/mol.
Chemical Reactions Analysis
The compound “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is known to interact with the target “Cyclin-dependent kinase 2” in humans .
Physical And Chemical Properties Analysis
“N-(5-Cyclopropyl-1H-pyrazol-3-YL)benzamide” has a molecular weight of 227.26 g/mol, an XLogP3-AA of 2, and a topological polar surface area of 57.8 Ų .
Scientific Research Applications
Synthesis and Characterization
- Novel compounds like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine were synthesized at ambient temperature, indicating the potential for similar compounds including 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in organic chemistry and material science (Becerra et al., 2021).
Applications in Metal Complexes
- Pyrazolyl compounds, closely related to this compound, have been used to form Co(II) chloride complexes, which demonstrated significant activity in the polymerization of methyl methacrylate, leading to high molecular weight polymers (Choi et al., 2015).
Antimicrobial and Anticancer Properties
- Certain pyrazole derivatives, akin to this compound, exhibited potent antimicrobial and anticancer activities. This suggests a potential for such compounds in the development of new therapeutic agents (Hafez et al., 2016).
Potential in Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors, indicating the potential use of similar compounds in industrial applications related to metal protection (Sayed et al., 2018).
Use in COX-2 Inhibition
- Sulfonamide-containing 1,5-diarylpyrazole derivatives, which are structurally related to this compound, were found to be effective in blocking cyclooxygenase-2 (COX-2), indicating potential pharmaceutical applications (Penning et al., 1997).
Mechanism of Action
Target of Action
The primary target of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on its interaction with CDK2. By inhibiting CDK2, the compound could potentially halt cell division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
properties
IUPAC Name |
1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-5-7-4-8(11-10-7)6-2-3-6/h4,6,9H,2-3,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFXPNWNGBVXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658003 |
Source
|
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1232136-97-8 |
Source
|
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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